Diphenyliodonium hexafluorophosphate
Overview
Description
Diphenyliodonium hexafluorophosphate, also known as DPIHFP, is a compound used as a cationic photoinitiator and photoacid generator . It acts as a catalyst for the photochemical polymerization of various monomers and is also used as an arylating reagent and an oxidant in organic synthesis .
Molecular Structure Analysis
Diphenyliodonium hexafluorophosphate has a molecular formula of C12H10F6IP and a molecular weight of 426.08 . It’s a solid at 20 degrees Celsius and is sensitive to light .Chemical Reactions Analysis
Diphenyliodonium hexafluorophosphate is used as a catalyst for the photochemical polymerization of various monomers . It’s also used as an arylating reagent and an oxidant in organic synthesis . The high curing conversions are attributed to the photoelectron transfer reaction between diphenyliodonium hexafluorophosphate and benzothiadiazole dyes .Physical And Chemical Properties Analysis
Diphenyliodonium hexafluorophosphate is a solid at 20 degrees Celsius and is sensitive to light . It has a melting point range of 140 - 144 °C . It’s soluble in methanol .Scientific Research Applications
Cationic Photoinitiator
Diphenyliodonium hexafluorophosphate is used as a cationic photoinitiator . It’s used to initiate the fast curing of bisphenol-A epoxy resin (E51) under visible light, avoiding traditional UV light sources that have high energy and high radiation .
Photoacid Generator
It also acts as a photoacid generator . This property is useful in the field of photolithography, where photoacid generators are used to produce acid via photolysis.
Catalyst for Photochemical Polymerization
This compound acts as a catalyst for the photochemical polymerization of various monomers . It can be used to create a variety of polymers with different properties.
Arylating Reagent
Diphenyliodonium hexafluorophosphate is used as an arylating reagent . This means it can introduce an aryl group into a molecule, which is a key step in many organic synthesis reactions.
Oxidant in Organic Synthesis
It’s used as an oxidant in organic synthesis . Oxidants are substances that have the ability to accept electrons from another substance, and they play a crucial role in many chemical reactions.
Visible Light-Induced Cationic Photopolymerization
In combination with benzothiadiazole dyes, it can initiate the fast curing of bisphenol-A epoxy resin (E51) under visible light . This is particularly useful as it avoids the need for high-energy, high-radiation UV light sources.
Free Radical-Cationic Hybrid Photopolymerization
Diphenyliodonium hexafluorophosphate can be used in a visible light-induced free radical-cationic hybrid photopolymerization system . This system can rapidly induce a mixture of diglycidyl ether of bisphenol-A epoxy resin (E51) and tripropylene glycol diacrylate (TPGDA) under a halogen lamp .
8. Improvement of Curing Performance and Morphology The compound can significantly accelerate the curing rate of epoxy resin . This is particularly useful in applications where a fast curing rate is required.
Safety and Hazards
Diphenyliodonium hexafluorophosphate is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding dust formation, not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
diphenyliodanium;hexafluorophosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10I.F6P/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-7(2,3,4,5)6/h1-10H;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSRLRJACJENEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F6IP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70886252 | |
Record name | Iodonium, diphenyl-, hexafluorophosphate(1-) (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70886252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyliodonium hexafluorophosphate | |
CAS RN |
58109-40-3 | |
Record name | Diphenyliodonium hexafluorophosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58109-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iodonium, diphenyl-, hexafluorophosphate(1-) (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Iodonium, diphenyl-, hexafluorophosphate(1-) (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70886252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenyliodonium hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.558 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of diphenyliodonium hexafluorophosphate in photopolymerization?
A1: Diphenyliodonium hexafluorophosphate acts as a photoinitiator in cationic polymerization. Upon light irradiation, it undergoes photolysis, generating a phenyl radical and a diphenyliodine radical cation [, ]. This radical cation can further react with electron-rich species like amines or vinyl ethers, forming initiating radicals and cations that trigger polymerization [, , , ].
Q2: How does the presence of diphenyliodonium hexafluorophosphate affect the degree of conversion in light-curing composite resins?
A2: Studies demonstrate that incorporating diphenyliodonium hexafluorophosphate enhances the degree of conversion (DC) in light-curing composite resins []. This improvement stems from its ability to generate a higher concentration of initiating species upon light activation, leading to a more thorough polymerization of the resin components.
Q3: How does the structure of the diaryliodonium salt influence its effectiveness as a photoinitiator?
A3: Research suggests that modifying the aryl groups in diaryliodonium salts can impact their photoinitiating capabilities []. For instance, bis(p-tolyl) iodonium hexafluorophosphate exhibits better performance than diphenyliodonium hexafluorophosphate in improving photosensitivity and solubility within the photoinitiator system [].
Q4: What is the molecular formula and weight of diphenyliodonium hexafluorophosphate?
A4: The molecular formula of diphenyliodonium hexafluorophosphate is (C6H5)2IPF6. Its molecular weight is 442.09 g/mol.
Q5: Is diphenyliodonium hexafluorophosphate compatible with different monomer systems?
A5: Diphenyliodonium hexafluorophosphate demonstrates compatibility with a range of monomer systems, including (meth)acrylates, epoxides, and vinyl ethers [, , , ]. Its versatility stems from its ability to generate initiating species suitable for both radical and cationic polymerization mechanisms.
Q6: Can you elaborate on the stability of diphenyliodonium hexafluorophosphate in different formulations?
A6: The stability of diphenyliodonium hexafluorophosphate can be influenced by various factors, including the presence of water, amines, and exposure to light. Formulation strategies often involve minimizing contact with these factors to preserve its efficacy [, , ].
Q7: How does diphenyliodonium hexafluorophosphate contribute to the photopolymerization of epoxy resins?
A7: Diphenyliodonium hexafluorophosphate acts as a photoacid generator upon light irradiation []. The generated protons (H+) catalyze the ring-opening polymerization of epoxides, resulting in the formation of cross-linked polymer networks [].
Q8: What is the role of diphenyliodonium hexafluorophosphate in photopolymerizable dental adhesives?
A8: Diphenyliodonium hexafluorophosphate, in conjunction with photoinitiators like camphorquinone and amines, enhances the polymerization of acidic, aqueous dental adhesives, improving their mechanical properties and bonding strength [].
Q9: Has computational chemistry been employed to study the mechanism of diphenyliodonium hexafluorophosphate in photopolymerization?
A9: Yes, computational studies using Density Functional Theory (DFT) have been employed to investigate the formation and reactivity of carbene-boryl radicals, which are relevant to the initiation mechanism of diphenyliodonium hexafluorophosphate [].
Q10: How do structural modifications of the photoinitiator system affect the efficiency of photopolymerization?
A10: Studies on related compounds like erythrosine B derivatives show that structural modifications can influence their photoinitiating activity and the properties of the resulting cured films [].
Q11: Are there strategies to improve the stability or solubility of diphenyliodonium hexafluorophosphate in formulations?
A11: Research suggests that careful selection of solvents and additives, as well as controlling exposure to light and moisture, can contribute to improved stability and solubility [, , ].
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